1H-Indole-3-carbonitrile, 2-(4-chlorobenzenesulfonylmethyl)-1-methyl-
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Overview
Description
2-[(4-Chlorobenzenesulfonyl)methyl]-1-methyl-1H-indole-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chlorobenzenesulfonyl group, a methyl group, and a carbonitrile group attached to the indole ring.
Preparation Methods
The synthesis of 2-[(4-chlorobenzenesulfonyl)methyl]-1-methyl-1H-indole-3-carbonitrile involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an indole derivative under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like toluene. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
2-[(4-Chlorobenzenesulfonyl)methyl]-1-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the sulfonyl group to a sulfide.
Scientific Research Applications
2-[(4-Chlorobenzenesulfonyl)methyl]-1-methyl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzenesulfonyl)methyl]-1-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
2-[(4-Chlorobenzenesulfonyl)methyl]-1-methyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different functional groups and biological activities.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
This compound is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13ClN2O2S |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylmethyl]-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H13ClN2O2S/c1-20-16-5-3-2-4-14(16)15(10-19)17(20)11-23(21,22)13-8-6-12(18)7-9-13/h2-9H,11H2,1H3 |
InChI Key |
NTRAJWMXRMDBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CS(=O)(=O)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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